Cas no 60228-89-9 (6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione)

6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione structure
60228-89-9 structure
Product Name:6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione
Numero CAS:60228-89-9
MF:C13H14N4O2
MW:258.275862216949
CID:1619163
PubChem ID:258948
Update Time:2025-04-21

6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione
    • NSC88411
    • 6-amino-1,3-dimethyl-5-{[1-phenylmeth-(E)-ylidene]-amino}-1H-pyrimidine-2,4-dione
    • AC1Q6KTM
    • Oprea1_416812
    • AC1L602A
    • NCIOpen2_005236
    • 6-amino-5-(benzylideneamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
    • MLS002694846
    • 6-amino-5-benzylideneamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
    • SureCN4379829
    • 6-Amino-5-benzylidenamino-1,3-dimethyl-1H-pyrimidin-2,4-dion
    • SureCN4379825
    • 6-amino-5-benzylidenamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
    • 6-amino-5-benzylideneamino-1,3-dimethyluracil
    • 6-Amino-5-benzylidenamino-1,3-dimethyluracil
    • NSC88411; 6-amino-1,3-dimethyl-5-{[1-phenylmeth-(E)-ylidene]-amino}-1H-pyrimidine-2,4-dione; AC1Q6KTM; Oprea1_416812; AC1L602A; NCIOpen2_005236; 6-amino-5-(benzylideneamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; MLS002694846; 6-amino-5-benzylideneamino-1,3-dimethyl-1H-pyrimidine-2,4-dione; SureCN4379829; 6-Amino-5-benzylidenamino-1,3-dimethyl-1H-pyrimidin-2,4-dion; SureCN4379825; 6-amino-5-benzylidenamino-1,3-dimethyl-1H-pyrimidine-2
    • SMR001560764
    • DB-219719
    • HMS3085J20
    • DTXSID30293302
    • 60228-89-9
    • 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
    • SCHEMBL4379825
    • CHEMBL1870660
    • 6-Amino-5-[(e)-benzylideneamino]-1,3-dimethyl-2,4(1h,3h)-pyrimidinedione
    • NSC-88411
    • CHEMBL593279
    • Inchi: 1S/C13H14N4O2/c1-16-11(14)10(12(18)17(2)13(16)19)15-8-9-6-4-3-5-7-9/h3-8H,14H2,1-2H3/b15-8+
    • Chiave InChI: PQOPEFVAWNZLER-OVCLIPMQSA-N
    • Sorrisi: O=C1N(C)C(C(=C(N)N1C)/N=C/C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 258.11182
  • Massa monoisotopica: 258.11167570g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 79Ų

Proprietà sperimentali

  • PSA: 79
  • LogP: 0.99800
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd